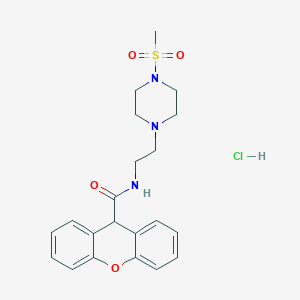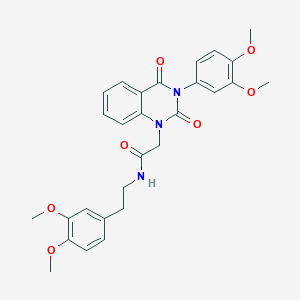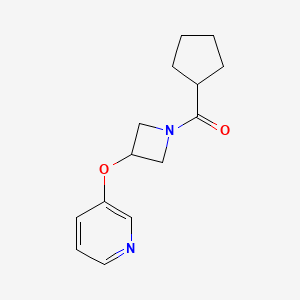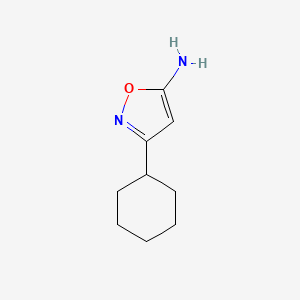
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a xanthene backbone, a piperazine ring, and a methylsulfonyl group. Xanthenes are tricyclic compounds that are well-known in dye chemistry, while piperazines are heterocyclic compounds often found in pharmaceuticals. The methylsulfonyl group is a common moiety in medicinal chemistry due to its polarity and ability to form hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Piperazines can undergo a variety of reactions, including alkylation, acylation, and reactions with electrophiles .Aplicaciones Científicas De Investigación
Antimicrobial and Antimycobacterial Activity
- N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride and its derivatives have demonstrated significant antimicrobial properties. Krishnamurthy et al. (2011) synthesized a series of similar compounds showing inhibitory activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011). Szkaradek et al. (2008) also reported the synthesis of xanthone derivatives, which displayed high inhibition rates against M. tuberculosis, suggesting potential applications in antimycobacterial therapies (Szkaradek et al., 2008).
Antidepressant and Anxiolytic Properties
- Pytka et al. (2016) explored the antidepressant and anxiolytic-like properties of new xanthone derivatives, including ones with piperazine moiety, in behavioral tests on mice. Their results indicated that certain derivatives may hold potential for the treatment of depression and anxiety disorders (Pytka et al., 2016).
Antiarrhythmic and Hypotensive Effects
- Xanthone derivatives containing piperazine moieties have been investigated for their potential cardiovascular effects. Marona et al. (2008) synthesized derivatives that demonstrated significant anti-arrhythmic activity in animal models, suggesting possible applications in cardiovascular therapies (Marona et al., 2008). Additionally, Szkaradek et al. (2013) found that certain piperazine derivatives of xanthone revealed nanomolar affinity for α(1)-adrenoceptor, correlated with strong cardiovascular activities (Szkaradek et al., 2013).
Potential in Organic Chemistry and Medicinal Chemistry
- Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for specific chemical reactions, highlighting the utility of piperazine derivatives in organic synthesis (Wang et al., 2006). This indicates the potential of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride in facilitating various chemical processes.
Anticancer and Antidementia Potential
- Sharma et al. (2014) synthesized novel carbazole derivatives with piperazine moieties, which exhibited significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014). Sugimoto et al. (1990) explored the anti-acetylcholinesterase activity of piperidine derivatives, finding potent inhibitors potentially relevant for antidementia therapies (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-9H-xanthene-9-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S.ClH/c1-29(26,27)24-14-12-23(13-15-24)11-10-22-21(25)20-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)20;/h2-9,20H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLCLZTZGTHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)

![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)





![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)

